
3-Methoxyphenmetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenmetrazine is a chemical compound belonging to the class of substituted phenylmorpholines. It is a derivative of the psychostimulant drug phenmetrazine and is known for its stimulant effects. The compound has the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It is structurally characterized by a methoxy group attached to the phenyl ring of phenmetrazine.
Preparation Methods
The synthesis of 3-Methoxyphenmetrazine involves several steps, starting from basic chemical precursors. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyamphetamine, which is subsequently cyclized to form this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxyphenmetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylmorpholine derivatives .
Scientific Research Applications
3-Methoxyphenmetrazine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of substituted phenylmorpholines and their chemical properties.
Biology: The compound is investigated for its effects on neurotransmitter release and receptor binding, providing insights into its potential as a psychostimulant.
Medicine: Research explores its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
Mechanism of Action
The mechanism of action of 3-Methoxyphenmetrazine involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
3-Methoxyphenmetrazine is compared with other similar compounds, such as:
Phenmetrazine: The parent compound, known for its stimulant effects and use in treating obesity.
3-Fluorophenmetrazine: A fluorinated analogue with similar stimulant properties but different pharmacokinetic profiles.
4-Methylphenmetrazine: A methylated derivative with variations in potency and duration of action.
Similar compounds include 2-phenylmorpholine, 2-phenyl-3-methylmorpholine, and 2-phenyl-3,4-dimethylmorpholine .
Properties
CAS No. |
1350768-49-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methylmorpholine |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChI Key |
QKAKYFBKVKSLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



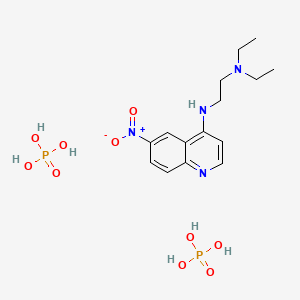

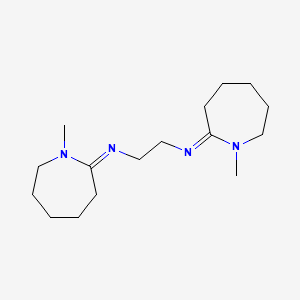

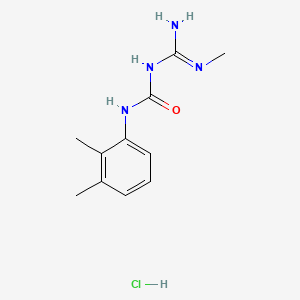

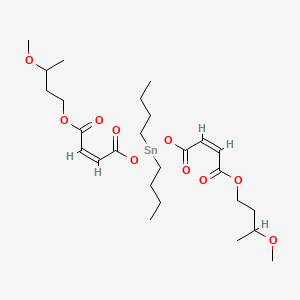
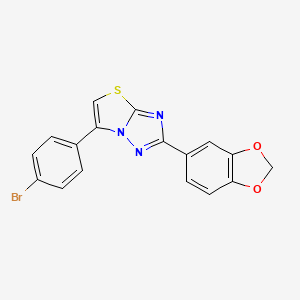

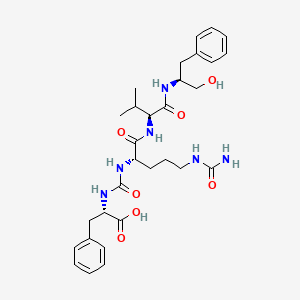
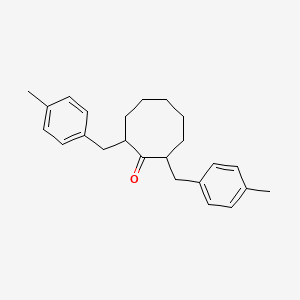
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

